Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid

説明

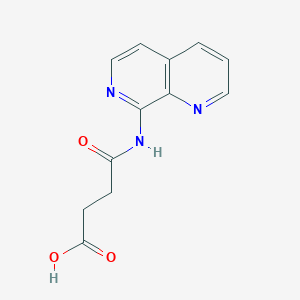

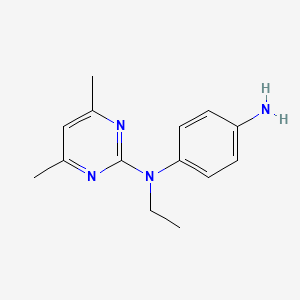

“Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid” is a chemical compound with the molecular formula C24H22N2O4 and a molecular weight of 402.44 . It is an Fmoc protected amino acid derivative . Fmoc stands for fluorenylmethyloxycarbonyl, which is a type of protecting group used in the synthesis of peptides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid” include a molecular weight of 402.44 and a density of 1.285g/cm3 . Its boiling point is 658.9ºC at 760mmHg .科学的研究の応用

Proteomics Studies

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid is an Fmoc protected alanine derivative that is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structures, interactions, and functions in a comprehensive way.

Solid Phase Peptide Synthesis Techniques

This compound is also used in solid phase peptide synthesis techniques . Solid-phase peptide synthesis is a method used to synthesize peptides, where the peptide is extended while attached to a solid support. This technique allows for the synthesis of complex peptides and proteins with a high degree of control and efficiency.

Antimicrobial Applications

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid can be used in the development of antimicrobial agents . For example, it can be encapsulated into peptide hydrogels to serve as delivery vehicles for antimicrobial agents. These hydrogels have shown antimicrobial efficiency against both Gram-positive and Gram-negative bacteria .

Drug Delivery Systems

The compound can be used in the development of drug delivery systems . The self-assembling nature of this compound allows it to form hydrogels, which can be used as scaffolds for drug delivery. These hydrogels can be designed to release drugs in a controlled manner, improving the efficacy and reducing the side effects of the drugs.

Tissue Engineering

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid can be used in tissue engineering applications . The hydrogels formed by this compound are cytocompatible, meaning they are compatible with living cells. This makes them suitable for use in tissue engineering, where they can provide a supportive environment for cell growth and tissue regeneration.

Material Science

The compound can also be used in material science . The mechanical properties of the hydrogels formed by this compound can be adjusted by changing the concentration of the compound or by incorporating other compounds. This allows for the development of materials with a wide range of stiffness, from soft gels to stiff hydrogels, which can be used in various applications.

Safety and Hazards

The safety data sheet for “Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid” advises against its use for medicinal, household, or other uses . It is recommended for research use only . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

将来の方向性

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEGVQVHZCLRTM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149303 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid | |

CAS RN |

270065-69-5 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate](/img/structure/B1302819.png)

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/structure/B1302821.png)

![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)